Quinovic acid glycoside 1
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Overview
Description
Quinovic acid glycoside 1 is a naturally occurring triterpenoid saponin found in various plant species, particularly in the Rubiaceae family. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinovic acid glycoside 1 can be isolated from the aerial parts of plants such as Mussaenda pilosissima Valeton. The extraction process typically involves the use of solvents like methanol or ethanol, followed by chromatographic techniques to purify the compound . The isolation process includes:
Extraction: The plant material is dried and ground, then extracted using methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure.
Chromatography: The concentrated extract is subjected to column chromatography using silica gel or RP-18 resins to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Quinovic acid glycoside 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the glycosidic moiety, where different sugar units can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Glycosyl donors in the presence of catalysts like trifluoromethanesulfonic acid.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of novel triterpenoid derivatives.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of quinovic acid glycoside 1 involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the migration of neutrophils and down-regulates P2X7 receptors, leading to reduced levels of pro-inflammatory cytokines like interleukin-1 beta.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Quinovic acid glycoside 1 can be compared with other similar triterpenoid saponins, such as:
- Quinovic acid 28-O-beta-D-glucopyranosyl ester
- 3-O-alpha-L-rhamnopyranosylquinovic acid 28-O-beta-D-glucopyranosyl ester
- 3-O-beta-D-glucopyranosylquinovic acid 28-O-beta-D-glucopyranosyl ester
Uniqueness
This compound is unique due to its specific glycosidic linkage and the presence of distinct sugar moieties, which contribute to its diverse biological activities .
Properties
CAS No. |
115598-76-0 |
---|---|
Molecular Formula |
C48H76O19 |
Molecular Weight |
957.1 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-6a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C48H76O19/c1-20-10-15-47(42(59)60)16-17-48(43(61)67-40-36(57)34(55)32(53)25(19-50)64-40)23(29(47)21(20)2)8-9-27-45(6)13-12-28(44(4,5)26(45)11-14-46(27,48)7)65-41-37(58)38(30(51)22(3)62-41)66-39-35(56)33(54)31(52)24(18-49)63-39/h8,20-22,24-41,49-58H,9-19H2,1-7H3,(H,59,60)/t20-,21+,22-,24-,25-,26+,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37-,38+,39+,40+,41+,45+,46-,47+,48-/m1/s1 |
InChI Key |
NBWKXBHUWZKQKG-NCYGRLIXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)O |
Origin of Product |
United States |
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